molecular formula C24H23F2N3O3 B2573209 2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one CAS No. 2097923-95-8

2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one

Cat. No. B2573209
CAS RN: 2097923-95-8
M. Wt: 439.463
InChI Key: WITIHHSFTWIPEY-UHFFFAOYSA-N
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Description

2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C24H23F2N3O3 and its molecular weight is 439.463. The purity is usually 95%.
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Scientific Research Applications

Anti-Alzheimer's Agents

A study on the synthesis and pharmacological investigation of N-benzylated derivatives, including those related to piperidine structures, found compounds with significant anti-Alzheimer's activity. These compounds were designed based on the lead compound donepezil, focusing on maintaining key functional interactions while substituting the spacer linkage. Some synthesized compounds displayed excellent anti-Alzheimer profiles, suggesting potential therapeutic applications in Alzheimer's disease management (Gupta et al., 2020).

Anaplastic Lymphoma Kinase Inhibitors

Research into novel anaplastic lymphoma kinase (ALK) inhibitors highlighted the development of compounds with potential applications in cancer treatment. These studies focused on the pharmacokinetics of new ALK inhibitors, examining their stability and potency against ALK. The findings contribute to the understanding of how hydrolysis-mediated clearance impacts the pharmacokinetics of these compounds, providing a foundation for the development of cancer therapeutics (Teffera et al., 2013).

Compulsive Food Consumption

Investigations into the role of orexin-1 receptor mechanisms in compulsive food consumption used selective antagonists, including a compound structurally similar to the queried chemical, to study binge eating in female rats. This research suggests that selective antagonism at the orexin-1 receptor could represent a novel pharmacological treatment for eating disorders with a compulsive component, highlighting the therapeutic potential of targeting specific neural mechanisms (Piccoli et al., 2012).

EGFR Inhibitors

A study on benzimidazole derivatives bearing 1,2,4-triazole for their anti-cancer properties through molecular docking and density functional theory demonstrated potential EGFR inhibitory activities. These compounds, which share some structural similarities with the queried chemical, were analyzed for their tautomeric properties, conformations, and interactions within the EGFR binding pocket, offering insights into the design of new anti-cancer agents (Karayel, 2021).

properties

IUPAC Name

2-[[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2N3O3/c1-32-22-8-4-18(14-20(22)26)24(31)28-12-10-16(11-13-28)15-29-23(30)9-7-21(27-29)17-2-5-19(25)6-3-17/h2-9,14,16H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITIHHSFTWIPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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